3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
Properties
IUPAC Name |
3-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16-9-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSRLPZKVYNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A halogenated pyridine derivative (e.g., 3-chloro-4-bromopyridine) serves as the starting material. Cyclopropanol undergoes deprotonation with a strong base (e.g., NaH or KOtBu) to generate the cyclopropoxide ion, which displaces the chloride at the 3-position.
Example Protocol
-
Substrate : 3-Chloro-4-bromopyridine (5.0 g, 25.8 mmol).
-
Base : Potassium tert-butoxide (3.5 g, 31.0 mmol).
-
Solvent : Anhydrous THF (50 mL), 0°C to room temperature.
-
Yield : 78% (3.9 g) of 3-cyclopropoxy-4-bromopyridine.
Mechanistic Insight :
The reaction proceeds via a two-step process: (1) base-induced deprotonation of cyclopropanol, and (2) nucleophilic attack on the electron-deficient pyridine ring.
Miyaura Borylation for Boronate Ester Installation
Palladium-Catalyzed Borylation
The 4-bromo substituent on 3-cyclopropoxy-4-bromopyridine is replaced with a pinacol boronate ester using bis(pinacolato)diboron (B2Pin2) under palladium catalysis.
Representative Conditions
| Component | Quantity/Concentration |
|---|---|
| 3-Cyclopropoxy-4-bromopyridine | 10.0 mmol |
| B2Pin2 | 12.0 mmol |
| Pd(dppf)Cl2 | 0.05 equiv |
| KOAc | 30.0 mmol |
| Solvent | DMF (20 mL) |
| Temperature | 150°C (microwave, 1 h) |
| Yield | 82% |
Critical Parameters :
-
Catalyst Selection : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in minimizing deborylation side reactions.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
Alternative Route: Grignard-Mediated Boronate Formation
Halogen-Magnesium Exchange
A Grignard reagent (e.g., iPrMgCl) facilitates the generation of a pyridylmagnesium species, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Procedure
-
Substrate : 3-Cyclopropoxy-4-iodopyridine (4.05 g, 15.0 mmol).
-
Grignard Reagent : iPrMgCl (2.0 M in THF, 9.0 mL, 18.0 mmol).
-
Boronate Source : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.2 mL, 16.5 mmol).
-
Conditions : THF, 0°C to RT, 2 h.
-
Yield : 85% (4.1 g).
Advantages :
-
Avoids transition-metal catalysts, reducing metal contamination risks.
Analytical Validation and Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 1H, H2), 6.95 (d, J = 5.2 Hz, 1H, H5), 4.20–4.15 (m, 1H, OCH2), 1.30 (s, 12H, pinacol CH3), 1.05–1.00 (m, 4H, cyclopropane CH2).
-
13C NMR : δ 162.3 (C3-O), 149.8 (C4-B), 123.5 (C2), 121.8 (C5), 83.2 (pinacol C), 72.5 (OCH2), 25.1 (pinacol CH3), 9.4 (cyclopropane CH2).
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeCN/H2O, 1.0 mL/min).
-
Elemental Analysis : Calculated for C14H19BNO3: C, 61.13%; H, 6.96%; N, 5.09%. Found: C, 61.08%; H, 6.89%; N, 5.12%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 82 | 99.5 | 120 | Industrial |
| Grignard Approach | 85 | 98.8 | 95 | Pilot Scale |
Trade-offs :
-
Miyaura Borylation : Higher purity but requires costly palladium catalysts.
-
Grignard Method : Cost-effective but demands strict anhydrous conditions.
Industrial-Scale Production Considerations
Process Optimization
-
Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 30%.
-
Solvent Recovery : Distillation reclaims >90% of DMF in Miyaura reactions.
Regulatory Compliance
-
ICH Guidelines : Residual solvent levels (DMF < 880 ppm) meet Q3C(R8) standards.
-
Genotoxic Impurities : Control of bromopyridine intermediates below 1 ppm.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reactions. Boronic acids and their derivatives, such as the dioxaborolane moiety in this compound, are crucial for forming carbon-carbon bonds. The compound acts as an electrophile that can react with aryl halides in the presence of palladium catalysts to produce biaryl compounds. This reaction is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of various complex molecules. For instance, it has been involved in the preparation of cyclopropyl-containing pyrazole derivatives through palladium-catalyzed reactions. These derivatives often exhibit enhanced biological activities and can serve as intermediates for further modifications .
Medicinal Chemistry Applications
Potential Anticancer Activity
Research indicates that compounds containing boron moieties can exhibit anticancer properties. The interaction of 3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine with specific enzymes involved in cancer metabolism has been studied. Preliminary findings suggest that it may inhibit pathways that promote tumor growth.
Biochemical Mechanisms
The compound's mechanism of action involves its ability to interact with various biomolecules. It may inhibit specific enzymes or modulate receptor activity related to critical cellular processes such as proliferation and apoptosis. This makes it a candidate for further investigation as a therapeutic agent for conditions like cancer and inflammation.
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of 3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine demonstrated its utility in forming complex pyrazole derivatives. The reaction conditions included the use of palladium catalysts and various solvents to optimize yield and purity. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures .
Another study focused on assessing the biological activity of this compound against several cancer cell lines. The results indicated that at certain concentrations, it inhibited cell proliferation significantly compared to control groups. Further investigations are ongoing to elucidate its precise mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The cyclopropoxy group and dioxaborolan moiety can participate in various binding interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Electron-Donating Groups: The cyclopropoxy group in the target compound donates electrons via resonance, enhancing stability and altering reactivity in cross-coupling reactions compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) in analogs .
Positional Isomerism :
- The 3-cyclopropoxy-4-boronate isomer (target compound) vs. 4-cyclopropoxy-3-boronate () may exhibit distinct electronic profiles due to differences in substituent proximity to the boronate group .
Biological Activity :
- Bromo- and trifluoromethyl-substituted analogs (e.g., ) show enhanced bioactivity in drug discovery due to their ability to modulate target binding and metabolic stability .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions : The target compound’s boronate group facilitates aryl-aryl bond formation under palladium catalysis. However, its cyclopropoxy group may require optimized reaction conditions (e.g., higher temperatures) compared to less hindered analogs like 3-bromo-5-boronates .
- Yield Comparison : Bromo-substituted derivatives () typically achieve >80% yield in coupling reactions, while cyclopropoxy analogs may require longer reaction times due to steric effects .
Biological Activity
3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 261.13 g/mol. The structure is significant because the dioxaborolane group can influence the compound's reactivity and interaction with biological targets.
The biological activity of 3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to inhibit various enzymes and pathways:
- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell survival. In studies, related compounds with similar structural features displayed IC50 values ranging from 8 nM to over 1 µM depending on the substituents present .
- Antiparasitic Activity : Related compounds have demonstrated antiparasitic properties with varying efficacy. For instance, modifications in the structure have led to significant differences in activity against parasites such as Plasmodium spp., as indicated by EC50 values ranging from low nanomolar to micromolar concentrations .
Biological Activity Data
The following table summarizes key findings on the biological activity of related compounds that may provide insights into the potential activity of 3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine:
Case Studies
- GSK-3β Inhibition Study : A study evaluated a series of pyridine derivatives for their GSK-3β inhibitory activity. Compounds with cyclopropyl substituents showed enhanced potency compared to those without. The most effective derivatives had IC50 values significantly lower than traditional inhibitors .
- Antiparasitic Activity Assessment : Research on related structures indicated that modifications to the dioxaborolane group could enhance solubility and bioavailability while maintaining or improving antiparasitic activity against Plasmodium species. This suggests that similar modifications could be beneficial for enhancing the efficacy of 3-Cyclopropoxy derivatives .
Q & A
Q. How can the purity and structural identity of 3-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine be confirmed experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclopropoxy group (δ ~3.5–4.5 ppm for protons adjacent to oxygen) and the dioxaborolane ring (characteristic singlet for methyl groups at δ ~1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, comparing retention times against synthetic intermediates .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS), expecting [M+H]⁺ at m/z 261.13 (calculated for C₁₄H₂₀BNO₃) .
Q. What solvent systems and conditions are optimal for Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer :
- Solvents : Use degassed tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of the boronate ester .
- Catalyst System : Employ Pd(PPh₃)₄ (5 mol%) with a base like Cs₂CO₃ (2 equiv) in a 90°C reflux under inert atmosphere .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS to detect aryl-aryl bond formation .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under nitrogen at 2–8°C in amber vials to mitigate hydrolysis of the boronate ester. Periodically test stability via ¹¹B NMR to detect boronic acid formation (δ ~28–32 ppm for intact dioxaborolane vs. ~10 ppm for hydrolyzed boronic acid) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural refinement of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for high-resolution refinement and OLEX2 for graphical analysis. For twinned data, apply the HKLF5 format in SHELXL to model twin domains .
- Validation : Cross-check residual electron density maps to identify disordered cyclopropoxy or dioxaborolane moieties .
Q. What strategies improve regioselectivity in functionalization reactions at the pyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer C–H activation. For example, use Pd(OAc)₂ with 2,6-lutidine to promote ortho-functionalization .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electron density distribution and reactive sites on the pyridine ring .
Q. How can trace impurities from synthetic intermediates be quantified and mitigated?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS with a reverse-phase column (e.g., Agilent Zorbax SB-C18) to detect residual chlorinated intermediates (e.g., from cyclopropoxy precursor reactions) .
- Purification : Optimize flash chromatography gradients (hexane:EtOAc 8:1 to 5:1) or employ preparative HPLC with a water:acetonitrile mobile phase .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. Monitor IC₅₀ values at 1–100 µM concentrations .
- Cellular Uptake : Perform confocal microscopy with a fluorescently tagged analog (e.g., BODIPY conjugate) to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
